1-Acenaphthenol-d3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

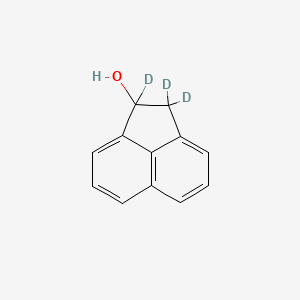

1-Acenaphthenol-d3 is a deuterated derivative of 1-Acenaphthenol, a polycyclic aromatic hydrocarbon. The compound is characterized by the replacement of three hydrogen atoms with deuterium, making it useful in various scientific research applications, particularly in the field of spectroscopy and analytical chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Acenaphthenol-d3 can be synthesized through the deuteration of 1-Acenaphthenol. The process typically involves the use of deuterium gas or deuterated solvents under specific reaction conditions to achieve the desired isotopic substitution.

Industrial Production Methods: Industrial production of this compound involves large-scale deuteration processes, often utilizing specialized equipment to handle deuterium gas safely. The reaction conditions are optimized to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Microbial Oxidation Pathways

1-Acenaphthenol-d3 undergoes oxidation via bacterial enzymes such as naphthalene dioxygenase. In Pseudomonas aeruginosa PAO1(pRE695):

-

Primary oxidation : Forms 1-acenaphthenone-d3 through monooxygenation .

-

Secondary products : Converts to cis- and trans-acenaphthene-1,2-diols-d3, which dehydrogenate to 1,2-acenaphthenequinone-d3 .

*KIE: Kinetic Isotope Effect (C-D vs. C-H bond activation) .

Chemical Oxidation

-

Permanganate oxidation : In alkaline conditions, yields 2,3-dimethylbenzoic acid-d3 via ring cleavage .

-

Molecular oxygen : With cobalt(II) acetate, produces 1,8-naphthalic anhydride-d3 .

Catalytic Hydrogenation

This compound can revert to acenaphthene-d4 under hydrogenation with Adams’ catalyst (PtO₂) .

-

Key observation : Deuterium retention in the reduced product preserves isotopic labeling for mechanistic studies.

Nucleophilic Substitution

The hydroxyl group enables reactions typical of phenolic compounds:

-

Esterification : Forms deuterated acetates with acetyl chloride.

-

Etherification : Reacts with alkyl halides to produce deuterated ether derivatives .

Wittig Reactions

Reacts with benzylidenetriphenylphosphorane to form benzylidene-acenaphthenone-d3 :

textThis compound + Ph₃P=CHAr → Ar-CH=C-acenaphthenone-d3 + Ph₃PO

-

Applications : Used to synthesize polycyclic aromatic hydrocarbons (e.g., 10-methoxybenzo[j]fluoranthene) .

Kinetic Isotope Effects (KIE)

Deuterium substitution significantly alters reaction dynamics:

| Reaction Type | KIE Value (k_H/k_D) | Impact on Mechanism |

|---|---|---|

| Oxidative C-H bond cleavage | 2.1–3.5 | Slower oxidation rates |

| Radical stabilization | ~1.8 | Reduced radical intermediate stability |

Comparative Reactivity Table

Mechanistic Insights

Applications De Recherche Scientifique

1-Acenaphthenol-d3 is widely used in scientific research due to its unique properties:

Chemistry: Utilized in NMR spectroscopy as an internal standard due to its deuterium content.

Biology: Studied for its interactions with biological molecules and potential effects on cellular processes.

Medicine: Investigated for its potential therapeutic applications and as a tracer in metabolic studies.

Industry: Used in the development of new materials and as a reference compound in analytical methods

Mécanisme D'action

The mechanism of action of 1-Acenaphthenol-d3 involves its interaction with various molecular targets. In substitution reactions, it acts as a nucleophile, forming linkages with alkyl halides. The deuterium atoms in the compound provide unique spectroscopic signatures, making it valuable in tracing and analytical studies .

Comparaison Avec Des Composés Similaires

1-Acenaphthenol-d3 is compared with other polycyclic aromatic hydrocarbons and their derivatives:

Similar Compounds: 9,10-Dimethylanthracene, 1-Acenaphthylenol, and other alkylated derivatives.

Uniqueness: The presence of deuterium atoms makes this compound particularly useful in NMR spectroscopy and other analytical techniques, providing distinct advantages over non-deuterated analogs.

Activité Biologique

1-Acenaphthenol-d3 is a deuterated derivative of acenaphthenol, a compound known for its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

This compound has the chemical formula C12H10O and is characterized by the presence of a hydroxyl group on the acenaphthene structure. The deuteration at specific positions may influence its biological activity and metabolic pathways.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly in relation to its effects on cellular processes and potential therapeutic applications.

- Cell Differentiation : Research indicates that derivatives of acenaphthenol can induce differentiation in specific cell lines. For instance, studies have shown that certain substituted derivatives exhibit significant cell-differentiating activity, which is crucial for therapeutic applications in cancer treatment .

- Binding Affinity : The binding affinity of this compound to various receptors, including the vitamin D receptor (VDR), has been a subject of investigation. Compounds with similar structures have demonstrated varying degrees of binding affinity, which correlates with their biological effects .

Case Studies and Research Findings

Several studies have highlighted the biological effects of this compound and its derivatives:

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies are critical for understanding how modifications to the acenaphthenol structure can enhance or diminish its biological activities. For example:

- Substituents at C2 Position : Variations at this position significantly affect binding affinity to VDR and subsequent biological activities such as cell differentiation .

- Deuteration Effects : The incorporation of deuterium may alter metabolic stability and bioavailability, potentially enhancing therapeutic efficacy .

Propriétés

Formule moléculaire |

C12H10O |

|---|---|

Poids moléculaire |

173.22 g/mol |

Nom IUPAC |

1,2,2-trideuterioacenaphthylen-1-ol |

InChI |

InChI=1S/C12H10O/c13-11-7-9-5-1-3-8-4-2-6-10(11)12(8)9/h1-6,11,13H,7H2/i7D2,11D |

Clé InChI |

MXUCIEHYJYRTLT-XGWWUZNLSA-N |

SMILES isomérique |

[2H]C1(C2=CC=CC3=C2C(=CC=C3)C1([2H])O)[2H] |

SMILES canonique |

C1C(C2=CC=CC3=C2C1=CC=C3)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.